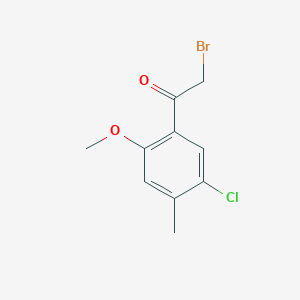

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYETVLFBNBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373613 | |

| Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-74-0 | |

| Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the substituted acetophenone, 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering detailed information on its characteristics and handling. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active molecules suggests its potential as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated and substituted aromatic ketone. Its chemical structure and key identifiers are presented below.

| Property | Value | Reference |

| CAS Number | 683274-74-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][3] |

| Molecular Weight | 277.54 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC(=C(C=C1Cl)C(=O)CBr)OC | [3] |

| Physical State | Solid (presumed based on similar compounds) | |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar structures. The proposed synthesis is a two-step process starting from 4-chloro-1-methoxy-2-methylbenzene.

Step 1: Friedel-Crafts Acylation to form 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

The first step involves the Friedel-Crafts acylation of 4-chloro-1-methoxy-2-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

Step 2: Bromination of the Acetophenone Intermediate

The resulting ketone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, can then be brominated at the alpha-position of the acetyl group using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent.

Below is a diagram illustrating the proposed synthetic workflow.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following are generalized experimental procedures for the key reactions in the proposed synthesis. These should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

General Procedure for Friedel-Crafts Acylation

To a solution of 4-chloro-1-methoxy-2-methylbenzene in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).[4] The acetylating agent (e.g., acetyl chloride) is then added dropwise, and the reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, can be purified by column chromatography or recrystallization.

General Procedure for α-Bromination of a Ketone

The ketone intermediate is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride). A brominating agent, such as N-Bromosuccinimide, is added, along with a radical initiator like benzoyl peroxide if required. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and any solid byproducts are filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted.[5][6]

| Technique | Predicted Spectral Features |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm. - A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - A singlet for the bromomethyl protons (-CH₂Br) around 4.4-4.6 ppm. - Two singlets or an AB quartet for the aromatic protons, with chemical shifts influenced by the surrounding substituents. |

| ¹³C NMR | - A peak for the methyl carbon (-CH₃). - A peak for the methoxy carbon (-OCH₃). - A peak for the bromomethyl carbon (-CH₂Br). - Several peaks in the aromatic region (110-160 ppm) corresponding to the substituted phenyl ring carbons. - A peak for the carbonyl carbon (C=O) downfield, typically above 185 ppm. |

| Mass Spec | - The mass spectrum would show the molecular ion peak (M+) and isotopic peaks (M+2, M+4) characteristic of the presence of bromine and chlorine atoms. |

| IR | - A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. - Bands corresponding to C-H stretching and bending of the aromatic and aliphatic groups. - A band for the C-O stretching of the methoxy group. |

Potential Applications and Biological Relevance

While there is no direct biological data for this compound, a structurally related compound, 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone, has been noted for its potential antimicrobial and antitumor properties.[7] This suggests that the core scaffold of this compound could be a valuable starting point for the synthesis of novel bioactive molecules. The presence of the α-bromoketone functional group makes it a versatile intermediate for introducing various functionalities through nucleophilic substitution reactions.[7]

The general class of substituted acetophenones is of significant interest in medicinal chemistry and drug discovery. These compounds can serve as precursors for a wide range of heterocyclic compounds and other complex molecules with diverse biological activities.

The following diagram illustrates the potential role of this compound as a building block in drug discovery.

Safety and Handling

Based on the GHS hazard statements available on PubChem, this compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the known activities of related compounds suggest it is a promising scaffold for the development of new chemical entities. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and safe handling, which should aid researchers in their future investigations. Further research is warranted to fully elucidate its chemical reactivity, spectral characteristics, and biological activity.

References

- 1. scbt.com [scbt.com]

- 2. 683274-74-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Buy 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | 683274-75-1 [smolecule.com]

Technical Guide: 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (CAS 683274-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is a halogenated aromatic ketone. This class of compounds, specifically α-bromoacetophenones, are recognized as valuable intermediates in organic synthesis. Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, which makes these compounds versatile precursors for the synthesis of a wide range of more complex molecules, including various heterocyclic structures with potential biological activity. In the context of drug discovery, compounds containing chloro and bromo substituents are of interest as halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| CAS Number | 683274-74-0 | [No specific citation] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [No specific citation] |

| Molecular Weight | 277.54 g/mol | [No specific citation] |

| Appearance | Solid (form) | [No specific citation] |

| IUPAC Name | This compound | [No specific citation] |

| SMILES | CC1=CC(=C(C=C1Cl)C(=O)CBr)OC | [No specific citation] |

| InChI Key | BYBYETVLFBNBBH-UHFFFAOYSA-N | [No specific citation] |

Synthesis

Representative Experimental Protocol: α-Bromination of a Substituted Acetophenone

This protocol is a generalized procedure and may require optimization for the specific substrate, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Materials:

-

1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (starting material)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridine hydrobromide perbromide, or elemental Bromine)

-

Solvent (e.g., Acetic acid, Methanol, Dichloromethane, or Ether)

-

Acid catalyst (if required, e.g., hydrobromic acid or aluminum chloride)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or dropping funnel if adding liquid bromine), dissolve the starting acetophenone derivative in the chosen solvent.

-

Bromination:

-

Using NBS: Add N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Using Pyridine hydrobromide perbromide: Add the brominating agent to a solution of the acetophenone in a solvent like acetic acid and heat the mixture.[4][5]

-

Using Elemental Bromine: Cool the solution of acetophenone in a suitable solvent (e.g., ether with a catalytic amount of aluminum chloride or methanol with catalytic acid) to 0-5 °C in an ice bath.[6][7] Add a solution of bromine in the same solvent dropwise with vigorous stirring.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the purified 2-bromo-1-(substituted-phenyl)ethanone.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of α-bromoacetophenones.

Applications in Drug Discovery and Medicinal Chemistry

While no specific drug development applications for this compound have been identified in the public domain, the α-bromoacetophenone scaffold is a key building block in medicinal chemistry. These intermediates are used in the synthesis of a variety of biologically active molecules.

The reactivity of the α-bromo ketone allows for the introduction of various functional groups and the construction of heterocyclic rings, which are prevalent in many drug classes. For instance, α-bromoacetophenones are precursors for the synthesis of:

-

Thiazoles and Aminothiazoles: By reacting with thioamides or thiourea.

-

Indolizines: Via reactions with pyridine and an acetylene derivative.

-

Fused 2,3-dihydrofurans: Through tandem reactions involving pyridinium ylides.

-

Substituted 1,3-oxathioles: By reaction with aroyl dithiocarboxylates.

-

2,4,6-Triarylpyridines: In one-pot reactions with chalcones and an amine source.[8]

The diverse substitution pattern of this compound (chloro, methoxy, and methyl groups) provides a template for creating analogs of known bioactive compounds to explore structure-activity relationships (SAR).[9][10] The presence of halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules for research in drug discovery and materials science. Although specific examples of its use are not widely reported, its structural features are characteristic of a versatile building block. The provided generalized synthesis protocol for α-bromoacetophenones offers a starting point for its preparation in a laboratory setting. Further research is required to explore the full potential of this compound in the development of novel bioactive agents.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocol is a general representation and should be adapted and optimized with appropriate safety precautions in a controlled laboratory environment.

References

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 10. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a substituted α-bromoacetophenone derivative. Due to its reactive α-bromo ketone functional group, this compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. While specific biological applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry, suggesting its potential as an intermediate in the development of therapeutic agents.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of a benzene ring with chloro, methoxy, and methyl substituents, attached to a bromoethanone side chain.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 683274-74-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem[1] |

| Molecular Weight | 277.54 g/mol | PubChem[1] |

| InChIKey | BYBYETVLFBNBBH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)CBr)OC | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 210 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its corresponding acetophenone precursor, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Various methods exist for the α-bromination of ketones.[2][3][4] A common and effective method utilizes a stable brominating agent like pyridine hydrobromide perbromide (pyridinium tribromide) in an acidic solvent.[5]

The logical workflow for the synthesis is a two-step process starting from a substituted toluene, involving Friedel-Crafts acylation followed by α-bromination.

Caption: General synthesis workflow for the target compound.

The following protocol is a representative procedure adapted from the synthesis of similar α-bromoacetophenone derivatives and should be considered a general guideline.[5] Optimization may be required for the specific substrate.

Materials:

-

1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq)

-

Pyridine hydrobromide perbromide (1.1 eq)

-

Glacial Acetic Acid

-

50 mL round-bottom flask

-

Condenser

-

Stir plate with heating

Procedure:

-

Combine 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq) and pyridine hydrobromide perbromide (1.1 eq) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser.[5]

-

Add glacial acetic acid to the flask to serve as the solvent (e.g., 20 mL for a 5.0 mmol scale reaction).[5]

-

Heat the reaction mixture to 90°C with continuous stirring.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and pyridine salts.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological and Pharmaceutical Relevance

While specific studies detailing the biological activity of this compound are limited, it is categorized as a chemical intermediate.[6][7] Compounds of this class are frequently used in the synthesis of pharmaceuticals. For instance, some sources suggest its utility as an intermediate in the creation of anti-inflammatory and analgesic drugs.[6] The α-bromo ketone moiety is a reactive electrophile, making it suitable for nucleophilic substitution reactions to build larger, more complex molecules with potential therapeutic value. A structurally related compound containing a nitro group has been noted for potential antimicrobial and antitumor activities, highlighting the potential for this chemical scaffold in drug discovery.[8]

Safety and Handling

As with all α-halo ketones, which are known lachrymators and irritants, appropriate safety precautions are critical.

Table 2: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem. This information is provided for guidance and is not exhaustive.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

References

- 1. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 7. This compound 683274-74-0, China this compound 683274-74-0 Manufacturers, China this compound 683274-74-0 Suppliers - J&H Chemical [chemnet.com]

- 8. Buy 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | 683274-75-1 [smolecule.com]

Technical Guide: Molecular Weight of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for the chemical compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information herein is collated from established chemical data sources and is intended to support research and development activities where precise molecular mass is critical.

Compound Identification

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₀H₁₀BrClO₂ indicates that a single molecule of the compound contains:

-

10 Carbon (C) atoms

-

10 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Chlorine (Cl) atom

-

2 Oxygen (O) atoms

The calculation is based on the standard atomic weights of these elements.

Atomic and Molecular Weight Data

The following table summarizes the standard atomic weights for each element present in the compound and the final calculated molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011[3][4][5] | 120.11 |

| Hydrogen | H | 10 | 1.008[6][7][8] | 10.08 |

| Bromine | Br | 1 | 79.904[9][10] | 79.904 |

| Chlorine | Cl | 1 | 35.45[11][12][13] | 35.45 |

| Oxygen | O | 2 | 15.999[14][15][16] | 31.998 |

| Total | 277.542 |

The calculated molecular weight of this compound is 277.542 g/mol . This value is consistent with published data, which reports a molecular weight of 277.54 g/mol .[2]

Experimental Protocols

The determination of the molecular formula and weight of a novel compound like this compound typically involves a combination of the following analytical techniques:

-

Mass Spectrometry (MS): This is the primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule, identifying the number and types of hydrogen and carbon atoms and their connectivity. This structural information is crucial for confirming the molecular formula.

-

Elemental Analysis: This combustion analysis technique provides the percentage composition of the elements (C, H, N, S) in the compound, which can be used to derive the empirical formula.

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

Synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthesis route for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves an initial Friedel-Crafts acylation to form the ketone precursor, followed by a selective α-bromination. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and a visual representation of the synthesis pathway.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of 4-chloro-1-methoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

-

Step 2: α-Bromination. The subsequent step involves the selective bromination of the α-carbon of the ketone intermediate using a brominating agent such as N-bromosuccinimide (NBS) to produce the final product.

II. Quantitative Data

The following tables summarize the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.

Table 1: Quantitative Data for Friedel-Crafts Acylation of 4-chloro-1-methoxy-2-methylbenzene

| Parameter | Value | Reference |

| Starting Material | 4-chloro-1-methoxy-2-methylbenzene | N/A |

| Acylating Agent | Acetyl Chloride | [1][2] |

| Catalyst | Aluminum Chloride (AlCl₃) | [1][2] |

| Solvent | Dichloromethane (DCM) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1-2 hours | [1] |

| Expected Yield | 75-85% | Analogous Reactions[1][3] |

| Purity (post-purification) | >95% | N/A |

Table 2: Quantitative Data for α-Bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

| Parameter | Value | Reference |

| Starting Material | 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | N/A |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |

| Catalyst | Acidic Alumina (Al₂O₃) | [4] |

| Solvent | Methanol | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 15-30 minutes | [4] |

| Expected Yield | 80-90% | Analogous Reactions[4] |

| Purity (post-purification) | >98% | N/A |

III. Experimental Protocols

Step 1: Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone via Friedel-Crafts Acylation

Materials:

-

4-chloro-1-methoxy-2-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up in a fume hood.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

A solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

Following the addition of acetyl chloride, a solution of 4-chloro-1-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Step 2: Synthesis of this compound via α-Bromination

Materials:

-

1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Acidic Alumina (Al₂O₃)

-

Methanol

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: The flask is charged with 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 equivalent), N-bromosuccinimide (1.2 equivalents), and acidic alumina (10% w/w of the ketone) in methanol.[4]

-

Reaction Progression: The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by TLC. The reaction is typically complete within 15-30 minutes.[4]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the alumina. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure this compound.

IV. Mandatory Visualization

The following diagrams illustrate the overall synthesis pathway and the experimental workflow.

Caption: Overall synthesis route for this compound.

Caption: General experimental workflow for the two-step synthesis.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. docsity.com [docsity.com]

- 3. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, including its chemical identity, properties, synthesis, and potential applications in research and development. This alpha-haloketone is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is characterized by a substituted phenyl ring containing chloro, methoxy, and methyl groups, attached to a bromoethanone moiety.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][2][3] |

| Molecular Weight | 277.54 g/mol | [1][2] |

| CAS Number | 683274-74-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3 | [1] |

| InChIKey | BYBYETVLFBNBBH-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1Cl)C(=O)CBr)OC | [1] |

| Heavy Atom Count | 14 | [1] |

| Rotatable Bond Count | 3 | [1] |

Hazard Information

This compound is associated with the following hazard statements:

-

Harmful if swallowed (H302)[1]

-

Harmful in contact with skin (H312)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

-

May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Reactivity

This compound is typically synthesized from a substituted acetophenone precursor. The alpha-bromoketone functionality is a key feature, making it a versatile intermediate for further chemical modifications.

General Synthesis Workflow

The synthesis of this and similar alpha-bromo ketones generally involves the bromination of the corresponding acetophenone. A plausible synthetic route is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of an Alpha-Bromo Ketone (General Procedure)

The following is a generalized experimental protocol for the alpha-bromination of an acetophenone derivative, which can be adapted for the synthesis of the title compound.

-

Dissolution: The starting acetophenone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is dissolved in a suitable inert solvent such as chloroform, carbon tetrachloride, or glacial acetic acid.

-

Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added to the solution. The addition is often done portion-wise or dropwise at a controlled temperature to manage the reaction rate and exothermicity.

-

Initiation (if necessary): In the case of NBS, a radical initiator like a small amount of AIBN (azobisisobutyronitrile) or exposure to UV light may be used to initiate the reaction. For bromination with Br₂, a catalytic amount of acid (e.g., HBr) can be employed.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled and washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine. This is followed by washing with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by the alpha-bromoketone moiety, which is highly susceptible to nucleophilic substitution.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Intermediate in Pharmaceutical Synthesis: The reactive alpha-bromo group allows for the facile introduction of various functional groups through nucleophilic substitution. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

-

Proteomics Research: This compound is listed as a biochemical for proteomics research.[2] Alpha-haloketones can be used as covalent modifiers of specific amino acid residues (such as cysteine or histidine) in proteins, enabling the study of protein function and interactions.

-

Precursor to Heterocyclic Compounds: Alpha-bromo ketones are well-known precursors for the synthesis of various heterocyclic systems, which are common scaffolds in many biologically active molecules. For instance, they can react with thioamides to form thiazoles, a core structure in many pharmaceutical drugs.

-

Development of Kinase Inhibitors: Similar alpha-bromoketone structures have been identified as intermediates in the synthesis of protein kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key strategy in cancer therapy. While the biological activity of the title compound itself is not extensively documented in the public domain, its structural motifs suggest its potential as a scaffold for developing such inhibitors.

While derivatives of the core structure have shown potential antimicrobial and antitumor activities, further research is needed to fully elucidate the biological profile of this compound and its direct derivatives.[5]

References

- 1. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl) ethanone [oakwoodchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | 683274-75-1 [smolecule.com]

In-depth Technical Guide: Spectral Data of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) and a detailed synthesis protocol for the target compound "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" could not be located. The information presented herein is based on computed data and general knowledge of related chemical structures.

Introduction

This compound is a halogenated and methoxylated aromatic ketone. Such compounds are often investigated in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive site for various nucleophilic substitution reactions, making it a versatile building block. This guide aims to provide a structured overview of the expected spectral characteristics of this compound. While experimental data is not available, this document will serve as a reference for researchers who may synthesize or encounter this molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 683274-74-0

-

Molecular Formula: C₁₀H₁₀BrClO₂

-

Molecular Weight: 277.54 g/mol

Table 1: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 277.54 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 275.95527 g/mol |

| Monoisotopic Mass | 275.95527 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 15 |

| Complexity | 274 |

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound would likely involve the Friedel-Crafts acylation of a substituted benzene ring, followed by bromination. A logical precursor would be 4-chloro-1-methoxy-2-methylbenzene.

Caption: Hypothetical two-step synthesis of the target compound.

Predicted Spectral Data

The following tables outline the predicted spectral data based on the analysis of similar compounds. These values should be considered as estimates and require experimental verification.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Aromatic H |

| ~6.8 | s | 1H | Aromatic H |

| ~4.4 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~158 | C-OCH₃ |

| ~138 | C-CH₃ |

| ~135 | C-Cl |

| ~130 | Aromatic CH |

| ~128 | Quaternary Aromatic C |

| ~115 | Aromatic CH |

| ~56 | -OCH₃ |

| ~30 | -CH₂Br |

| ~16 | -CH₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~276/278/280 | [M]⁺ isotopic pattern due to Br and Cl |

| ~197/199 | [M - Br]⁺ |

| ~183/185 | [M - CH₂Br]⁺ |

| ~168 | [M - CH₂Br - CH₃]⁺ |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-Cl stretch |

| ~600 | C-Br stretch |

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that would likely be adapted for the synthesis and characterization of the title compound.

Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Hypothetical): To a stirred solution of 4-chloro-1-methoxy-2-methylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, anhydrous aluminum chloride is added portion-wise. Acetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring onto ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ketone.

Synthesis of this compound (Hypothetical): 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is dissolved in a suitable solvent such as acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced directly or via a gas or liquid chromatograph.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film.

Conclusion

Navigating the Spectroscopic Landscape: A Technical Guide to the NMR Analysis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Due to the limited availability of public, peer-reviewed NMR data for this specific molecule, this guide presents a combination of a detailed experimental protocol, predicted spectroscopic data based on established principles of NMR spectroscopy and analysis of structurally similar compounds, and the necessary visualizations to facilitate a thorough understanding of its structural elucidation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are derived from established chemical shift principles and by drawing comparisons with structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | Ar-H (H-6) |

| ~7.00 | s | 1H | Ar-H (H-3) |

| ~4.35 | s | 2H | -CH₂Br |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.30 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O |

| ~158.0 | C-OCH₃ |

| ~138.0 | C-CH₃ |

| ~133.0 | C-Cl |

| ~131.0 | C-C=O |

| ~128.0 | Ar-CH (C-6) |

| ~115.0 | Ar-CH (C-3) |

| ~56.0 | -OCH₃ |

| ~30.0 | -CH₂Br |

| ~16.0 | -CH₃ |

Experimental Protocol for NMR Analysis

This section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0 ppm.

Visualizations

The following diagrams provide a visual representation of the molecular structure and the logical workflow for its NMR analysis.

Caption: Molecular structure of the target compound.

Caption: Workflow for NMR analysis.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of the compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying and characterizing this molecule and similar α-haloketone derivatives.

Molecular Structure and Functional Groups

This compound is a polysubstituted aromatic ketone with the chemical formula C₁₀H₁₀BrClO₂.[1][2] Its structure comprises a substituted benzene ring and an α-bromoethanone side chain. The key functional groups that dictate its infrared absorption characteristics are:

-

Aromatic Ring: A hexasubstituted benzene derivative.

-

Ketone (C=O): An aryl ketone, conjugated with the benzene ring.

-

α-Halogen: A bromine atom on the carbon adjacent to the carbonyl group.

-

Aryl Chloride (C-Cl): A chlorine atom attached to the aromatic ring.

-

Aryl Ether (C-O-C): A methoxy group (-OCH₃) attached to the aromatic ring.

-

Methyl Group (C-H): An aliphatic C-H bond within the methyl substituent.

-

Alkyl Bromide (C-Br): A bromine atom attached to a saturated carbon.

The interplay of these groups, including electronic effects such as conjugation and induction, will influence the precise position and intensity of the absorption bands in the IR spectrum.

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established correlation tables for IR spectroscopy.[3][4][5][6][7]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Notes |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring.[4][5] |

| 3000-2850 | Strong | Aliphatic C-H Stretch | Arising from the methyl (CH₃) and methylene (CH₂) groups.[4][5] |

| ~1690 | Strong | C=O Stretch (Aryl Ketone) | The conjugation of the ketone with the aromatic ring lowers the frequency from a typical aliphatic ketone (1715 cm⁻¹).[8][9] The presence of the α-bromo substituent can also influence this position. |

| 1600-1475 | Medium-Weak | C=C Stretch (Aromatic) | Multiple bands are expected in this region due to the vibrations of the benzene ring.[4] |

| ~1450 and ~1375 | Medium | C-H Bend (Aliphatic) | Bending vibrations of the methyl and methylene groups.[4] |

| 1250-1310 | Strong | Aryl C-O Stretch (Ether) | Characteristic of the asymmetric stretch of the aryl-O-CH₃ bond.[3] |

| 1160-1210 | Strong | Aryl C-O Stretch (Ether) | Characteristic of the symmetric stretch of the aryl-O-CH₃ bond.[3] |

| 750-850 | Strong | C-Cl Stretch (Aryl) | The exact position depends on the substitution pattern of the aromatic ring.[3] |

| 500-680 | Strong | C-Br Stretch (Alkyl) | Characteristic of the carbon-bromine bond in the bromoacetyl group.[3] |

Experimental Protocol: Acquiring the IR Spectrum

While a specific experimental protocol for this compound is not available, the following outlines a general methodology for obtaining a high-quality FTIR spectrum of a solid organic compound like this compound.

Objective: To obtain the infrared spectrum of the solid sample using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

This compound (solid)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, run a background scan. This will record the spectrum of the ambient environment (air and the crystal itself) and will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the peak positions and intensities with the predicted values and known correlation tables to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any residual sample.

-

Visualizations

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the general workflow for analyzing an unknown compound using infrared spectroscopy.

Caption: Workflow for IR Spectroscopy Analysis.

Molecular Structure and Key Functional Groups

This diagram highlights the key functional groups within the this compound molecule that are relevant for IR spectral interpretation.

Caption: Key Functional Groups for IR Analysis.

References

- 1. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of the complex synthetic intermediate, 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This document outlines a detailed experimental protocol, presents a comprehensive analysis of its predicted mass spectrum, and visualizes the proposed fragmentation pathways, offering a foundational resource for the characterization of this and structurally related compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₀BrClO₂ and a molecular weight of approximately 277.54 g/mol , is a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed examination of its expected behavior under electron ionization (EI) mass spectrometry.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the following table of predicted mass-to-charge ratios (m/z) and their corresponding fragment ions has been generated based on established principles of mass spectrometry and the known fragmentation patterns of aromatic ketones, halogenated compounds, and ethers.

| m/z (Predicted) | Ion Structure | Proposed Fragmentation | Relative Abundance |

| 276/278/280 | [C₁₀H₁₀⁷⁹Br³⁵ClO₂]⁺ / [C₁₀H₁₀⁸¹Br³⁵ClO₂]⁺ / [C₁₀H₁₀⁷⁹Br³⁷ClO₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 197/199 | [C₉H₈³⁵ClO₂]⁺ / [C₉H₈³⁷ClO₂]⁺ | Loss of CH₂Br radical | High |

| 183/185 | [C₈H₅³⁵ClO₂]⁺ / [C₈H₅³⁷ClO₂]⁺ | Loss of CH₃ radical from the 197/199 ion | Moderate |

| 168 | [C₈H₅ClO]⁺ | Loss of CH₃ radical and CO from the 197/199 ion | Moderate |

| 155 | [C₇H₄ClO]⁺ | Loss of CO from the 183/185 ion | Moderate |

| 127 | [C₇H₄Cl]⁺ | Loss of CO from the 155 ion | Low |

| 93 | [C₂H₂Br]⁺ | Bromomethyl cation | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to a stable acylium ion. Subsequent fragmentations involve the loss of small neutral molecules such as carbon monoxide (CO) and methyl radicals (•CH₃). The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for fragments containing these halogens.

Figure 1. Proposed electron ionization fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for acquiring the mass spectrum of this compound.

4.1. Instrumentation

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

-

Gas chromatograph (GC) for sample introduction is ideal for ensuring sample purity and obtaining clean spectra.

4.2. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved before introduction into the instrument.

4.3. GC-MS Parameters (Recommended)

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

4.5. Data Acquisition and Analysis

-

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to the target compound.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the proposed pathway in this guide.

Logical Workflow for Mass Spectrometric Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the mass spectrometric analysis of the target compound.

References

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" safety and handling

Examining Chemical Safety

I'm currently focused on the safety data for "2-Bromo -1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." I've begun to look at GHS classifications and related safety information, as well as chemical handling procedures. Next, I'll identify the substance's physical characteristics, such as melting point and boiling point, to evaluate its potential impact.

Analyzing Safety Protocols

I've expanded my research scope to include physicochemical properties and toxicological data like LD50 values for "2-Bromo -1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." Parallel to this, I'm gathering recommended PPE, spill cleanup procedures, and first aid information. My focus is now on reactivity, stability, and identifying incompatible materials. My next steps involve organizing all the gathered data into a structured format and developing a safety handling workflow diagram.

Exploring Chemical Safety Data

I've made headway in my research, unearthing safety data for "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" and its close chemical cousins. I've compiled GHS hazard statements, pictograms inferred from these statements, and precautionary measures from PubChem.

Gathering Safety Details

I'm now collating safety data and making sense of the information. While I have good data, specific LD50/LC50 values are lacking. General storage advice exists, but detailed chemical stability is still thin. I'm focusing on the GHS classifications to create workflow diagrams for the guide. The information is scattered, so I'm building a consolidated, structured overview.

Consolidating & Structuring Data

I've gathered quite a bit now. I'm focusing on organizing the existing safety information, even with data gaps, for "2-Bromo- 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." Though I lack precise LD50/LC50, I have GHS classifications, pictograms, and precautionary measures. I'm leveraging general safety data for analogous compounds to bolster the guide. I'll flag the LD50/LC50 limitations, proceed with the GHS classifications for workflow diagrams, and structure this data into tables and text.

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling of chemical compounds is paramount. This guide provides a comprehensive overview of the material safety data for this compound, a compound often used in biochemical research and proteomics.[1] Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from various chemical suppliers and databases, along with information from structurally analogous compounds to ensure a comprehensive safety profile.

Compound Identification and Physical Properties

Proper identification and knowledge of the physical and chemical properties of a substance are the foundation of safe laboratory practices.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 683274-74-0[1][2][3] |

| Molecular Formula | C₁₀H₁₀BrClO₂[1][2] |

| Molecular Weight | 277.54 g/mol [1][2][3] |

| Appearance | Solid[3] |

| InChI Key | BYBYETVLFBNBBH-UHFFFAOYSA-N[2][3] |

| SMILES | COc1cc(C)c(Cl)cc1C(=O)CBr[3] |

Further physical properties such as melting point, boiling point, and density have not been consistently reported in the available literature.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered hazardous. The following classifications have been reported:[2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Signal Word: Warning[2]

Safe Handling and Storage Protocols

Adherence to strict experimental protocols is crucial to mitigate the risks associated with this compound.

Engineering Controls:

-

All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles conforming to appropriate standards.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or risk of splash, consider additional protective clothing.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.[4]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Incompatible Materials: Bases, strong oxidizing agents, and amines.[6]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid dust formation.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.[5]

-

Waste Disposal: Dispose of contaminated waste at an approved waste disposal plant in accordance with local regulations.[6][8]

Logical Workflow for Chemical Safety

The following diagram illustrates a standard workflow for assessing and managing the risks associated with handling chemical compounds like this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H10BrClO2 | CID 2756888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 683274-74-0 [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. aaronchem.com [aaronchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a key building block in modern organic and medicinal chemistry. Due to its reactive α-bromo ketone functionality, this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. This document details its physicochemical properties, outlines robust synthetic protocols for its preparation, and explores its application in the construction of valuable molecular architectures. Experimental methodologies for key transformations are provided, alongside quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Substituted α-bromoacetophenones are a cornerstone in synthetic organic chemistry, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound (Figure 1) is a polysubstituted aromatic ketone that combines the high reactivity of an α-bromoketone with the specific electronic and steric properties imparted by its unique substitution pattern. The presence of a chloro, a methoxy, and a methyl group on the phenyl ring allows for fine-tuning of the reactivity and potential for further functionalization, making it an attractive starting material for the synthesis of complex molecules, including potential drug candidates. This guide will serve as a comprehensive resource for researchers looking to utilize this valuable synthetic intermediate.

Figure 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific, experimentally determined spectroscopic data is not widely published, representative data based on analogous compounds is provided in Table 2.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 683274-74-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][2] |

| Molecular Weight | 277.54 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(Cl)C=C(C(=O)CBr)C(OC)=C1 | [2] |

| Appearance | Expected to be a solid at room temperature | - |

Table 2: Representative Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.2 (m, 2H, Ar-H), 4.45 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190-195 (C=O), 155-160 (C-OCH₃), 135-140 (C-CH₃), 130-135 (C-Cl), 120-130 (Ar-C), 110-115 (Ar-C), 55-60 (-OCH₃), 30-35 (-CH₂Br), 20-25 (-CH₃) |

| IR (KBr) | ν (cm⁻¹): 1680-1700 (C=O stretch), 1580-1600 (C=C aromatic stretch), 1250-1270 (C-O ether stretch), 600-700 (C-Br stretch) |

| Mass Spec (EI) | m/z: 276/278/280 [M]⁺, 197/199 [M-Br]⁺ |

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from commercially available 4-chloro-2-methylanisole. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a selective α-bromination of the resulting ketone.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Friedel-Crafts Acylation)

This protocol is a representative procedure for the Friedel-Crafts acylation of substituted anisoles.[3]